molecular formula C18H25N7O2 B6123272 4'-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

4'-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2'-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE

Cat. No.: B6123272
M. Wt: 371.4 g/mol
InChI Key: SRXUXINUGGDVGI-UHFFFAOYSA-N
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Description

4’-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE: is a complex organic compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of multiple functional groups, including a piperazine ring, a morpholine ring, and a bipyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the bipyrimidine core.

    Addition of the Morpholine Ring: The morpholine ring is added via a similar nucleophilic substitution reaction, ensuring the correct positioning on the bipyrimidine core.

    Methylation: The final step involves the methylation of the compound to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.

    Reduction: Reduction reactions may target the bipyrimidine core, potentially altering its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 4’-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4’-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-5-ONE
  • 4’-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-7-ONE

Uniqueness

The uniqueness of 4’-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific substitution pattern and the presence of both piperazine and morpholine rings. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2/c1-13-14(12-19-17(20-13)25-7-9-27-10-8-25)15-11-16(26)22-18(21-15)24-5-3-23(2)4-6-24/h11-12H,3-10H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUXINUGGDVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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